Product packaging for 3-(Butylacetylamino)propionic acid(Cat. No.:CAS No. 195251-34-4)

3-(Butylacetylamino)propionic acid

Cat. No.: B12125341
CAS No.: 195251-34-4
M. Wt: 187.24 g/mol
InChI Key: WMAWRVIWKUQQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Field of N-Acylamino Acids and Beta-Amino Acid Derivatives

3-(Butylacetylamino)propionic acid belongs to two significant classes of organic compounds: N-acylamino acids and beta-amino acid derivatives. N-acyl amino acids are characterized by an acyl group attached to the nitrogen atom of an amino acid. This modification can dramatically alter the parent amino acid's physical and biological properties. They are a diverse group of molecules that have garnered significant interest for their roles as signaling molecules and their potential applications in various industries. wikipedia.orgnih.gov

The compound is also a derivative of β-alanine, a naturally occurring beta-amino acid. Unlike the alpha-amino acids that are the building blocks of proteins, beta-amino acids have their amino group bonded to the second carbon atom from the carboxyl group. This structural difference imparts unique conformational properties to molecules containing them.

The structure of this compound, therefore, combines the features of a beta-amino acid backbone with an N-acylation, specifically a butylacetyl group. This positions it as a molecule with a distinct chemical architecture that differentiates it from more commonly studied alpha-amino acid derivatives.

Current State of Scholarly Knowledge and Identified Research Imperatives for this compound

A comprehensive review of existing scientific literature reveals a significant gap in the knowledge specifically concerning this compound. The vast majority of research has been concentrated on its ethyl ester, ethyl butylacetylaminopropionate, known commercially as IR3535. epa.govwikipedia.org This focus on the ester form has left the parent carboxylic acid largely uncharacterized.

Basic chemical identifiers for this compound are available, as detailed in the table below.

PropertyValueReference
Molecular FormulaC9H17NO3 epa.gov
Average Mass187.239 g/mol epa.gov
Monoisotopic Mass187.120843 g/mol epa.gov
CAS Number195251-34-4 epa.gov

The primary research imperative for this compound is, therefore, its fundamental characterization. There is a clear need for studies to determine its physicochemical properties, such as melting point, boiling point, solubility, and spectral data. Furthermore, its biological activity, if any, remains unknown. Investigating the properties of the acid would allow for a comparative analysis with its well-documented ethyl ester, potentially revealing structure-activity relationships.

Methodological Approaches to Advance Research on this compound

Advancing the scientific understanding of this compound would necessitate a multi-faceted methodological approach, beginning with its synthesis and purification. A plausible and direct synthetic route would be the hydrolysis of the commercially available ethyl butylacetylaminopropionate. This reaction, likely catalyzed by an acid or base, would cleave the ester bond to yield the desired carboxylic acid. epa.gov

Following a successful synthesis, a suite of analytical techniques would be required for its characterization. These would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise molecular structure and confirm the presence of the carboxylic acid proton.

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the carboxylic acid O-H and C=O stretches.

X-ray Crystallography: If suitable crystals can be obtained, this technique would provide definitive information on the solid-state structure and intermolecular interactions.

Once the compound is synthesized and characterized, further research could explore its potential biological activities through various in vitro screening assays. Computational studies, such as Density Functional Theory (DFT), could also be employed to predict its molecular properties and reactivity, providing a theoretical framework for experimental investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO3 B12125341 3-(Butylacetylamino)propionic acid CAS No. 195251-34-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

195251-34-4

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

3-[acetyl(butyl)amino]propanoic acid

InChI

InChI=1S/C9H17NO3/c1-3-4-6-10(8(2)11)7-5-9(12)13/h3-7H2,1-2H3,(H,12,13)

InChI Key

WMAWRVIWKUQQNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC(=O)O)C(=O)C

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of 3 Butylacetylamino Propionic Acid

Established and Proposed Synthetic Routes for 3-(Butylacetylamino)propionic Acid

The synthesis of this compound fundamentally relies on building the molecule from precursor components, primarily involving the formation of the central amide bond and the establishment of the propionic acid framework. The most logical and established synthetic precursor is β-alanine (3-aminopropionic acid), a naturally occurring amino acid. wikipedia.orgepa.govepa.gov

The formation of the tertiary amide group in this compound involves two key transformations on a β-alanine backbone: N-butylation and N-acetylation. The sequence of these reactions can be varied, but a common approach involves the initial N-alkylation of a β-alanine ester followed by acylation.

A plausible synthetic pathway initiates with the N-butylation of ethyl 3-aminopropanoate (the ethyl ester of β-alanine). This is followed by N-acetylation using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. The final step would be the hydrolysis of the ethyl ester to yield the desired carboxylic acid.

Alternatively, direct amide formation from an unactivated carboxylic acid and an amine can be achieved, typically requiring high temperatures to drive off water. rsc.org This method involves heating the reactants, often in a high-boiling solvent such as xylene or toluene (B28343). rsc.org While this direct approach is simpler in terms of reagents, it often requires more forceful conditions. rsc.org More advanced and "greener" proposed methods include the use of biocatalysts, such as hydrolase enzymes or ATP-dependent enzymes, to facilitate amide bond formation under milder, aqueous conditions. rsc.orgresearchgate.net

Table 1: General Methods for Amide Bond Formation
MethodReactantsTypical ConditionsReference
Acyl Chloride MethodAmine + Acyl ChlorideOften requires a base to neutralize HCl byproduct.General Knowledge
Acetic Anhydride MethodAmine + Acetic AnhydrideGenerally milder than acyl chlorides.General Knowledge
Direct Thermal CondensationCarboxylic Acid + AmineHeating at reflux in solvents like toluene or p-xylene. rsc.org
Biocatalysis (Proposed)Carboxylic Acid + AmineAqueous medium, use of enzymes (e.g., hydrolases, lipases). rsc.orgresearchgate.net

The ultimate industrial source of this backbone can be traced to the production of propionic acid itself. Industrially, propionic acid is primarily produced through petrochemical routes. atamanchemicals.compsu.edu Key methods include the hydrocarboxylation of ethylene (B1197577) using a nickel carbonyl catalyst and the aerobic oxidation of propionaldehyde. atamanchemicals.com Biological production via fermentation by Propionibacterium species is also a well-studied, though less common, industrial method. srce.hrtaylorandfrancis.com

More advanced, proposed biosynthetic routes involve metabolic engineering. For instance, engineered E. coli has been used to produce propionic acid from 3-hydroxypropionic acid by expressing specific enzymes like acryloyl-CoA reductase. researchgate.net

Table 2: Major Industrial Production Routes for Propionic Acid
Production MethodDescriptionKey Reagents/CatalystsReference
Ethylene HydrocarboxylationPetrochemical route involving the reaction of ethylene with carbon monoxide and water.Nickel carbonyl catalyst atamanchemicals.com
Propionaldehyde OxidationAerobic oxidation of propionaldehyde.Cobalt or manganese salts atamanchemicals.com
Bacterial FermentationBiological production using various carbon sources.Propionibacterium species srce.hrtaylorandfrancis.comnih.gov

Optimizing the synthesis of this compound involves careful control over reaction parameters to maximize yield and purity. For the chemical synthesis involving acylation and alkylation, key variables include temperature, reaction time, solvent choice, and the stoichiometry of the reactants. The use of a non-protic solvent is generally preferred to avoid side reactions with the highly reactive acylating agents.

In the context of potential biosynthetic production, optimization strategies focus on the fermentation process. nih.gov Factors such as pH, temperature, and substrate feeding strategies are critical. nih.gov A significant challenge in fermentation is end-product inhibition, where the accumulation of the acid can slow or stop bacterial growth and production. psu.edunih.gov Strategies to overcome this include in-situ product recovery and the use of high-cell-density cultures. nih.gov For the final esterification step to derivatives like ethyl 3-(butylacetylamino)propanoate, controlling the pH is crucial to prevent hydrolysis of the ester product. google.com

Synthesis and Characterization of Analogues and Derivatives of this compound

The core structure of this compound allows for straightforward chemical modifications to produce a range of analogues and derivatives, primarily through reactions at the carboxylic acid group or by altering the N-substituents.

The most well-known derivative is the ethyl ester, ethyl 3-(butylacetylamino)propanoate, also known by the trade name IR3535. wikipedia.org This compound is synthesized via the direct esterification of this compound.

The reaction is a classic Fischer esterification, which involves reacting the parent carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is typically removed as it is formed. Industrial-scale production requires controlled conditions to ensure high yield and purity of the final product. The stability of the resulting ester is pH-dependent, with degradation occurring in aqueous formulations, particularly under non-neutral pH conditions. google.com

Table 3: Synthesis of Ethyl 3-(Butylacetylamino)propanoate
Reaction TypeReactantsCatalystKey ConditionsProduct
Fischer EsterificationThis compound + EthanolSulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)Heating, removal of water to drive equilibrium.Ethyl 3-(butylacetylamino)propanoate

The nitrogen atom of the parent acid is substituted with a butyl group and an acetyl group. Both of these positions are synthetically accessible for modification to create a library of analogues.

Modification of the N-Alkyl Group: The N-butyl group can be replaced with other alkyl or aryl groups. This is synthetically accessible by starting the synthesis with a different primary amine (e.g., ethylamine (B1201723), propylamine, benzylamine) instead of butylamine (B146782) in the N-alkylation step.

Modification of the N-Acyl Group: The N-acetyl group can be readily substituted with other acyl groups. This can be achieved by using different acylating agents, such as propionyl chloride or benzoyl chloride, instead of an acetylating agent during the N-acylation step of the synthesis.

These modifications would be synthetically straightforward, following the same fundamental reaction pathways as the parent compound but substituting the appropriate amine or acylating agent. This allows for the systematic exploration of structure-activity relationships by altering the steric and electronic properties of the N-substituents.

Table 4: Proposed N-Substitution Modifications and Synthetic Approach
Modification TypeTarget Analogue ExampleSynthetic Approach
Varying N-Alkyl Group3-(Ethylacetylamino)propionic acidUse ethylamine instead of butylamine in the N-alkylation step.
Varying N-Acyl Group3-(Butylpropionylamino)propionic acidUse propionyl chloride instead of acetyl chloride in the N-acylation step.
Aromatic N-Alkyl Group3-(Benzylacetylamino)propionic acidUse benzylamine (B48309) instead of butylamine in the N-alkylation step.
Aromatic N-Acyl Group3-(Butylbenzoylamino)propionic acidUse benzoyl chloride instead of acetyl chloride in the N-acylation step.

Design and Synthesis of Structurally Related Propionic Acid Derivatives for Comparative Studies

The design and synthesis of derivatives structurally related to this compound are crucial for comparative studies, enabling researchers to investigate structure-activity relationships (SAR) and identify compounds with enhanced or specific biological activities. By systematically modifying the core propionic acid structure, scientists can develop novel molecules for various applications, including therapeutic agents and insect repellents. These comparative studies often involve the synthesis of libraries of related compounds where specific parts of the molecule, such as aryl groups or side-chain substitutions, are altered.

Research in this area has led to the development of diverse propionic acid derivatives with potential applications as matrix metalloproteinase (MMP) inhibitors and antimicrobial agents. nih.govnih.gov For instance, strategic modifications of 3-aryloxy propionic acid hydroxamates, through alterations of alpha and aryl substitutions, have yielded potent and selective inhibitors of MMP-2, MMP-3, MMP-9, and MMP-13, while maintaining selectivity against MMP-1. nih.gov These MMPs are implicated in conditions like arthritis and cancer, making their selective inhibition a significant therapeutic goal.

In the field of antimicrobial research, derivatives such as 3-aryl-3-(furan-2-yl)propanoic acids have been synthesized and evaluated. nih.gov The synthesis involves the reaction of 3-(furan-2-yl)propenoic acids or their esters with various arenes in the presence of a Brønsted superacid, resulting in the hydroarylation of the carbon-carbon double bond. nih.gov These compounds have demonstrated notable antimicrobial activity against the yeast-like fungi Candida albicans and have also shown inhibitory effects on bacteria such as Escherichia coli and Staphylococcus aureus. nih.gov

Furthermore, the synthesis of N-aryl-β-alanine derivatives has been undertaken to explore a wider range of potential biological activities through computational and in vitro screening. researchgate.net These studies help in predicting and verifying activities, guiding further investigation into the most promising compounds. researchgate.net

Table 1: Examples of Structurally Related Propionic Acid Derivatives for Comparative Studies

Derivative Class Synthetic Strategy Purpose of Comparative Study Target Application Reference
3-Aryloxy propionic acid hydroxamates Modulation of alpha and aryl substitutions To identify potent and selective inhibitors Matrix Metalloproteinase (MMP) inhibition for anti-rheumatic and anti-neoplastic agents nih.gov
3-Aryl-3-(furan-2-yl)propanoic acid derivatives Hydroarylation of 3-(furan-2-yl)propenoic acids with arenes To evaluate antimicrobial efficacy Antimicrobial agents against bacteria and fungi nih.gov
N-Aryl-β-alanine derivatives Synthesis of various N-aryl substituted β-alanines and their cyclization products In silico and in vitro screening for diverse biological activities General biological activity screening researchgate.net

Precursor Chemistry and Starting Materials for this compound Synthesis

The synthesis of this compound, also known as N-acetyl-N-butyl-beta-alanine, relies on readily available and fundamental chemical building blocks. The core structure is derived from β-alanine, an amino acid that serves as the primary scaffold for the molecule. The synthetic process involves two main transformations of the β-alanine precursor: N-alkylation to introduce the butyl group and N-acylation to add the acetyl group.

The key starting materials and reagents involved in a typical synthesis are:

β-Alanine : This is the foundational precursor, providing the three-carbon propionic acid backbone and the nitrogen atom for subsequent functionalization. nih.gov

Butylating Agent : A reagent is required to attach the butyl group to the nitrogen atom of β-alanine. Butyl bromide is a common choice for this N-alkylation reaction, which is typically carried out in the presence of a base like potassium hydroxide. nih.gov The stoichiometry of the reactants can be controlled to favor the desired mono-N-butylated product over di-N-butylated byproducts. nih.gov

Acetylating Agent : To introduce the acetyl group, an acetylating agent is used. Acetic anhydride is a frequently employed reagent for the N-acetylation of amino acids. google.com This reaction forms the amide bond, completing the N-acetyl-N-butyl structure.

A plausible synthetic route can start with the N-alkylation of β-alanine with butyl bromide to form 3-(butylamino)propionic acid. nih.gov This intermediate is then subjected to N-acetylation using acetic anhydride to yield the final product, this compound. google.com The synthesis of the corresponding ethyl ester, a widely used insect repellent known as IR3535, would follow a similar pathway, likely starting from the ethyl ester of β-alanine. nih.gov

Table 2: Key Precursors and Reagents for the Synthesis of this compound

Precursor/Reagent Chemical Name/Type Role in Synthesis Reference
β-Alanine 3-Aminopropanoic acid Core molecular backbone nih.gov
Butyl Bromide Alkyl halide Source of the N-butyl group (N-Alkylation) nih.gov
Potassium Hydroxide Base Facilitates the N-alkylation reaction nih.gov
Acetic Anhydride Acylating agent Source of the N-acetyl group (N-Acylation) google.com
Glacial Acetic Acid Solvent/Medium Can be used as a reaction medium for acylation google.com

Biochemical and Biological Interactions of 3 Butylacetylamino Propionic Acid: in Vitro and Mechanistic Investigations

Exploration of Molecular Targets and Receptor Interactions

Currently, there is a significant gap in the scientific literature regarding the specific molecular targets and receptor interactions of 3-(Butylacetylamino)propionic acid. Unlike its well-studied parent compound, propionic acid, which is known to interact with G-protein coupled receptors such as FFAR2 (GPR43) and FFAR3 (GPR41), no such specific receptor binding has been identified for this compound.

The mechanism of action for its ethyl ester, IR3535, as an insect repellent is thought to be related to the olfactory receptors of insects, causing a repellent effect without a toxic action. nih.govnajah.edu However, this does not directly inform on the molecular targets of the carboxylic acid form within mammalian or microbial systems. Further research employing techniques such as molecular docking and affinity chromatography are necessary to elucidate the specific protein targets and signaling pathways that this compound may modulate.

Enzymatic Modulation and Inhibitory/Activating Profiles

Furthermore, propionic acid has been shown to indirectly inhibit the pyruvate (B1213749) dehydrogenase complex in yeast, which is a critical enzyme linking glycolysis to the citric acid cycle. nih.gov Whether this compound exhibits similar inhibitory effects on this or other enzymes remains to be experimentally validated.

Cellular Mechanisms of Action in Model Systems

While specific studies on the cellular mechanisms of this compound are lacking, research on its ethyl ester, IR3535, has classified it as a biochemical pesticide with a non-toxic mode of action. najah.edu This classification is based on its functional similarity to the naturally occurring beta-alanine, its structural characteristics that are unlikely to contribute to toxicity, and its repellent action against pests. najah.edu It is plausible that the carboxylic acid form also possesses a low-toxicity profile at the cellular level.

Investigations into propionic acid provide further clues. In yeast models, propionic acid has been demonstrated to disrupt several fundamental cellular processes, suggesting it may target central regulators of cellular homeostasis or multiple processes simultaneously. nih.gov

Influence on Cellular Processes and Physiology in Model Organisms

Studies on the yeast Saccharomyces cerevisiae have revealed that propionic acid can significantly impact key cellular activities. These findings, while not directly pertaining to this compound, offer a valuable framework for potential areas of investigation.

Key effects of propionic acid on yeast cells include:

Enhanced Endocytosis: Treatment with propionic acid leads to a notable increase in the uptake of molecules from the extracellular environment. nih.govmdpi.com

Cell Cycle Arrest: Propionic acid has been shown to cause an arrest in the G1 phase of the cell cycle, leading to a decrease in the proportion of cells in the G2 phase. nih.govmdpi.com

Disruption of Cellular Respiration: The compound attenuates the reduction of MTT, a proxy for metabolic activity, indicating an interference with cellular respiration. nih.govmdpi.com This is consistent with the indirect inhibition of the pyruvate dehydrogenase complex. nih.gov

These observations in a model eukaryotic organism suggest that this compound could potentially influence similar fundamental cellular processes.

Comparative Biochemical Analysis with Related Propionic Acid Compounds and Derivatives

A comparative analysis of this compound with its parent compound and other derivatives highlights the influence of structural modifications on their biochemical properties and biological activities.

CompoundKey Structural FeaturesKnown Biological/Biochemical Effects
Propionic Acid Simple three-carbon carboxylic acid.Interacts with G-protein coupled receptors (FFAR2, FFAR3); influences cellular processes like endocytosis, cell cycle, and respiration in yeast; metabolized to propionyl-CoA. nih.govnih.govmdpi.com
Ethyl 3-(N-butylacetamido)​propanoate (IR3535) Ethyl ester of this compound.Widely used as an insect repellent with a non-toxic mode of action; mechanism likely involves insect olfactory receptors. nih.govnajah.eduwikipedia.org
3-(Butylacetylamino)​propionic Acid Carboxylic acid with a butyl and acetyl group on the amine nitrogen.Specific biochemical interactions are largely uncharacterized.
Beta-Alanine A naturally occurring beta-amino acid.Structurally similar to IR3535 and considered functionally identical in terms of its repellent properties in some contexts. najah.edu
Indole-3-propionic acid A derivative of tryptophan produced by gut microbiota.Interacts with the pregnane (B1235032) X receptor (PXR) and exhibits anti-inflammatory and antioxidant properties. nih.gov

This comparative view underscores how the addition of butyl and acetyl groups, and the esterification of the carboxyl group, can dramatically alter the biological context in which these molecules operate. While propionic acid is an important metabolite in many organisms, its derivatives can function as signaling molecules or, in the case of IR3535, as a repellent acting on a specific set of receptors in insects. The specific biochemical niche of this compound remains an open area for future research.

Metabolic Pathways and Biotransformation of 3 Butylacetylamino Propionic Acid

Proposed Metabolic Fates and Degradation Pathways of 3-(Butylacetylamino)propionic Acid

The primary metabolic pathway leading to the formation of this compound in mammals is the hydrolysis of its ethyl ester, a common insect repellent. researchgate.net This biotransformation is a rapid and extensive process following dermal absorption of the parent compound. nih.gov

Once formed, this compound itself is expected to undergo further metabolism. Based on its chemical structure, which includes an amide linkage and a carboxylic acid group, several degradation pathways can be proposed:

Amide Hydrolysis: A likely metabolic route is the enzymatic hydrolysis of the amide bond, which would yield N-butylamine and N-acetyl-β-alanine. This is a common metabolic reaction for N-acylated amino acids.

Oxidation of the Butyl Group: The n-butyl side chain is susceptible to oxidation at various positions, leading to the formation of hydroxylated or carboxylated metabolites.

Conjugation: The carboxylic acid group of this compound could undergo conjugation with endogenous molecules such as glucuronic acid or amino acids, a common detoxification pathway that increases water solubility and facilitates excretion.

Further research is required to definitively elucidate the complete metabolic cascade of this compound in various biological systems.

In Vitro Biotransformation Studies Using Cellular or Enzyme Systems

While specific in vitro studies focusing solely on the biotransformation of this compound are not extensively documented, valuable insights can be drawn from studies on its parent compound, ethyl 3-(N-butylacetamino)propionate.

A study on the toxicokinetics of this insect repellent in human subjects after dermal application revealed that the parent ester is rapidly metabolized to this compound. nih.gov In this study, the concentration of the parent compound in plasma remained at or below the limit of quantification, while the free acid metabolite was readily detected. nih.gov

The following table summarizes the pharmacokinetic parameters of this compound (referred to as IR3535®-free acid in the study) in human plasma after dermal application of the parent ester. nih.gov

Pharmacokinetic ParameterMale Subjects (mean)Female Subjects (mean)All Subjects (mean)
Cmax (μmol/L) 5.73.04.2
Tmax (h) 2-62-62-6
AUC (μmol·L⁻¹·h) 41.624.533.9
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

These findings demonstrate that the hydrolysis of the ethyl ester to the corresponding carboxylic acid is a primary and efficient metabolic step in humans. The resulting this compound is then systemically available, as evidenced by its presence in plasma and subsequent excretion in urine. nih.gov

Investigation of Potential Microbial Metabolism of this compound and its Structural Components

The potential for microbial metabolism of this compound is an important consideration for its environmental fate. While direct studies on this specific compound are limited, the degradation of structurally related N-acyl amino acids by microorganisms has been reported. nih.gov

Microbial degradation would likely proceed through enzymatic hydrolysis of the amide bond, a common pathway for breaking down such compounds. nih.gov This would release N-butylamine and β-alanine, which can be further utilized by microorganisms as carbon and nitrogen sources. For instance, certain bacterial strains are known to degrade amino acid-containing compounds through the action of amidases and proteases. nih.gov

The structural components of this compound, namely n-butylamine, acetic acid (from the acetyl group), and β-alanine, are all known to be readily biodegradable by a wide range of microorganisms in various environments.

Analogous Metabolic Pathways of Related Propionic Acid Compounds (e.g., propionyl-CoA, indole-3-propionic acid pathways)

To provide a broader context for the potential metabolic fate of this compound, it is useful to consider the established metabolic pathways of other propionic acid derivatives.

Propionyl-CoA Metabolism:

Propionyl-CoA is a key intermediate in the metabolism of odd-chain fatty acids and certain amino acids. Its primary metabolic pathway in mammals involves a series of enzymatic reactions that convert it to succinyl-CoA, which can then enter the citric acid cycle (Krebs cycle) for energy production.

The key steps in this pathway are:

Carboxylation: Propionyl-CoA is carboxylated by propionyl-CoA carboxylase to form D-methylmalonyl-CoA.

Epimerization: D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.

Isomerization: L-methylmalonyl-CoA is rearranged by methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, to form succinyl-CoA.

The following table outlines the enzymes and intermediates in the propionyl-CoA metabolic pathway.

IntermediateEnzymeProduct
Propionyl-CoAPropionyl-CoA carboxylaseD-Methylmalonyl-CoA
D-Methylmalonyl-CoAMethylmalonyl-CoA epimeraseL-Methylmalonyl-CoA
L-Methylmalonyl-CoAMethylmalonyl-CoA mutaseSuccinyl-CoA

Indole-3-propionic Acid Metabolism:

Indole-3-propionic acid (IPA) is a metabolite produced by the gut microbiota from the dietary amino acid tryptophan. jst.go.jp It is recognized for its neuroprotective and immunomodulatory properties. jst.go.jpird.fr The metabolism of IPA in the host is not as extensively characterized as that of propionyl-CoA. However, it is known to be absorbed from the gut into the systemic circulation. Potential metabolic transformations could include hydroxylation of the indole (B1671886) ring and conjugation reactions to facilitate its excretion.

The study of these analogous pathways provides a framework for predicting the potential biotransformation of this compound, suggesting that it is likely to be integrated into common metabolic routes for carboxylic acids and amino acid derivatives.

Advanced Analytical Methodologies for the Research of 3 Butylacetylamino Propionic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of 3-(butylacetylamino)propionic acid, enabling its separation from complex mixtures and its precise quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques.

High-performance liquid chromatography is a versatile and widely adopted method for the analysis of non-volatile and thermally labile compounds like this compound. The selection of the stationary phase, mobile phase, and detector is crucial for achieving optimal separation and sensitivity.

For the analysis of a closely related compound, ethyl 3-(N-butylacetamino)propionate, a reversed-phase HPLC method has been successfully developed and validated. sigmaaldrich.comresearchgate.net This methodology can be adapted for the analysis of the free acid. A typical HPLC system for this purpose would utilize a C18 column as the stationary phase, which is well-suited for retaining and separating moderately polar compounds. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, with the gradient or isocratic elution profile optimized to achieve the desired separation. sigmaaldrich.comresearchgate.netepa.gov Detection is commonly performed using a UV detector, with the wavelength set to a value where the analyte exhibits maximum absorbance, for instance, 218 nm for the ethyl ester. sigmaaldrich.comresearchgate.net

More advanced detection techniques, such as tandem mass spectrometry (HPLC-MS/MS), offer enhanced specificity and sensitivity, which is particularly advantageous when analyzing complex biological or environmental samples. epa.gov

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterCondition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40 °C
Detection UV at 218 nm or Mass Spectrometry (MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis. sigmaaldrich.comthermofisher.com Common derivatization strategies for N-acyl amino acids include silylation and alkylation. sigmaaldrich.comthermofisher.comnih.gov

Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), react with the active hydrogens in the carboxylic acid and amide groups to form more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comthermofisher.com Alkylation, using reagents like methyl chloroformate (MCF), is another effective method. nih.gov

Once derivatized, the compound can be analyzed by GC coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for both quantification and structural identification. nih.govnih.gov The GC-MS analysis provides detailed information about the molecular weight and fragmentation pattern of the derivatized analyte, which is invaluable for its unambiguous identification. nih.govnih.govnih.gov The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase.

Table 2: Example GC-MS Parameters for the Analysis of Derivatized this compound

ParameterCondition
Derivatization Reagent MSTFA (for silylation) or Methyl Chloroformate (for alkylation)
Column 30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., 5% phenyl methylpolysiloxane)
Carrier Gas Helium
Injection Mode Split/Splitless
Temperature Program Optimized gradient (e.g., initial hold at 60°C, ramp to 280°C)
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)

Spectroscopic Approaches for Structural Confirmation and Purity Assessment (e.g., Nuclear Magnetic Resonance (NMR) spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural elucidation and purity assessment of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

While specific experimental NMR data for this compound is not widely published, the expected chemical shifts can be inferred from the spectra of structurally related compounds such as β-alanine and its derivatives. nih.govresearchgate.net

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the butyl group (triplet for the terminal methyl, and multiplets for the methylene (B1212753) groups), the acetyl methyl group (singlet), and the two methylene groups of the propionic acid backbone (triplets, likely coupled to each other). The chemical shifts of the methylene protons adjacent to the nitrogen and the carbonyl group would be deshielded due to the electron-withdrawing nature of these functional groups.

The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons of the acetyl and carboxylic acid groups, the carbons of the butyl chain, and the carbons of the propionic acid backbone. researchgate.net The chemical shifts provide a unique fingerprint of the carbon skeleton of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
CH₃ (Butyl)~0.9 (t)~13.8
CH₂ (Butyl)~1.3 (m)~19.9
CH₂ (Butyl)~1.5 (m)~30.8
N-CH₂ (Butyl)~3.2 (t)~48.5
CH₃ (Acetyl)~2.1 (s)~22.5
N-CH₂ (Propionyl)~3.5 (t)~45.2
CH₂-COOH (Propionyl)~2.6 (t)~33.7
C=O (Acetyl)-~171.0
C=O (Carboxyl)-~174.0
COOH~12.0 (br s)-

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Method Validation Parameters for Quantitative Analytical Assays (e.g., Specificity, Linearity, Accuracy, Repeatability, Limits of Detection and Quantification)

Validation of the analytical method is a critical step to ensure that it is suitable for its intended purpose. The validation process involves evaluating several key parameters as outlined by international guidelines. nih.gov

Specificity/Selectivity: This parameter ensures that the analytical signal is solely due to the analyte of interest and not from any interfering substances in the sample matrix. This is typically demonstrated by analyzing blank samples and samples spiked with potential impurities. sigmaaldrich.com

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis. A high correlation coefficient (R² > 0.99) is generally required. sigmaaldrich.comnih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. Recoveries are typically expected to be within 98-102%. sigmaaldrich.com

Repeatability (Intra-assay Precision): This assesses the precision of the method under the same operating conditions over a short interval of time. It is determined by performing multiple measurements of the same sample. The results are expressed as the relative standard deviation (RSD), which should be low. sigmaaldrich.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically calculated from the standard deviation of the response and the slope of the calibration curve. sigmaaldrich.comnih.gov

Table 4: Representative Method Validation Data for a Quantitative HPLC Assay of a Related Compound

Validation ParameterTypical Acceptance CriteriaExample Result
Specificity No interference at the retention time of the analyteMethod is specific
Linearity (R²) ≥ 0.99> 0.99
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Repeatability (RSD%) ≤ 2%< 1.5%
Limit of Detection (LOD) Signal-to-noise ratio ≥ 30.255 µg/mL
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 100.849 µg/mL

Data adapted from a study on ethyl 3-(N-butylacetamino)propionate. sigmaaldrich.comresearchgate.net

Computational and Theoretical Chemistry Studies of 3 Butylacetylamino Propionic Acid

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are powerful tools for investigating the behavior of molecules at an atomic level. For 3-(Butylacetylamino)propionic acid, these methods can elucidate its three-dimensional structure, flexibility, and interactions with its environment.

Molecular dynamics (MD) simulations, for instance, can track the movement of each atom in the molecule over time, providing a dynamic picture of its conformational landscape. nih.gov This information is crucial for understanding how the molecule might bind to biological receptors. While specific MD simulation studies on this compound are not extensively detailed in the provided results, the principles of MD are broadly applicable to understanding its behavior in different environments, such as in solution or near a biological membrane. nih.gov

Conformational Analysis and Energetic Landscape Characterization

The biological activity of a flexible molecule like this compound is often dependent on its conformation. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule, known as conformers, and to characterize the energy differences between them.

The presence of rotatable bonds in its structure allows this compound to adopt various shapes. ontosight.ai Computational methods can systematically explore these possibilities to identify low-energy, and therefore more probable, conformations. Understanding the energetic landscape helps to determine which conformers are most likely to be present under physiological conditions and thus available to interact with biological targets.

Quantum Chemical Calculations to Elucidate Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. nih.gov These calculations can determine various electronic properties of this compound, which are fundamental to its reactivity and interactions.

Key electronic properties that can be calculated include:

Molecular Orbital Energies (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are important for understanding a molecule's ability to donate or accept electrons, which is crucial for chemical reactions and interactions.

Electrostatic Potential: This property maps the charge distribution on the surface of the molecule, indicating regions that are more likely to engage in electrostatic interactions, such as hydrogen bonding.

Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, providing insight into its polarity and potential for electrostatic interactions.

While specific quantum chemical calculation results for this compound were not found, these methods are standard for characterizing the fundamental chemical nature of such a compound.

In Silico Screening and Structure-Activity Relationship (SAR) Derivation for Potential Derivatives

Computational methods are invaluable for designing new molecules with improved properties. In silico screening involves computationally evaluating large libraries of virtual compounds to identify those with the highest predicted activity. nih.gov

Starting with the structure of this compound, researchers can create a virtual library of derivatives by systematically modifying different parts of the molecule. For example, the length of the butyl chain could be varied, or the acetyl group could be replaced with other functional groups. mdpi.com

By performing molecular docking or other computational analyses on these derivatives, a Structure-Activity Relationship (SAR) can be derived. mdpi.com A SAR study identifies which chemical features are essential for the desired biological activity. This knowledge can then guide the synthesis of new, potentially more effective, insect repellents. For instance, studies on other compounds have shown that the addition of specific functional groups, like fluoro or chloro groups, can significantly impact biological activity. nih.govmdpi.com

Below is a hypothetical data table illustrating the type of data that could be generated from a computational SAR study of this compound derivatives.

DerivativeModificationPredicted Binding Affinity (kcal/mol)Predicted LogP
Parent Compound None-5.81.5
Derivative 1 Propyl instead of Butyl-5.51.2
Derivative 2 Pentyl instead of Butyl-6.11.8
Derivative 3 Fluoro substitution on butyl chain-6.01.6
Derivative 4 Hydroxy substitution on butyl chain-5.71.3

Table 1: Hypothetical Computational Data for SAR Analysis of this compound Derivatives.

Future Research Perspectives and Methodological Advancements for 3 Butylacetylamino Propionic Acid

Emerging Technologies and Instrumentation for Characterization and Analysis

The precise characterization and quantification of 3-(Butylacetylamino)propionic acid are fundamental to both quality control in commercial formulations and advanced mechanistic research. While established methods like gas chromatography (GC) with flame ionization detection and High-Performance Liquid Chromatography (HPLC) have been reliable, the future lies in more sophisticated and sensitive analytical technologies. epa.govrsc.org

Emerging trends point towards the adoption of advanced chromatographic techniques. For instance, the use of core-shell particle columns in HPLC has already demonstrated the ability to provide faster, more precise, and sensitive quantification of the compound in topical repellent formulations. pharmascholars.com Future advancements will likely involve the broader implementation of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with advanced detectors.

Mass Spectrometry (MS) is set to play an increasingly pivotal role. biointron.com High-resolution mass spectrometry can provide unequivocal identification and structural elucidation of the parent compound and its potential degradation products or metabolites. biointron.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) will be indispensable for studying its environmental fate, permeation through biological membranes, and metabolic pathways with high specificity and sensitivity.

Furthermore, spectroscopic methods, which have been effectively used to study the interactions of similar molecules with biological targets, will be crucial. nih.govresearchgate.net Advanced Nuclear Magnetic Resonance (NMR) spectroscopy can offer detailed insights into the compound's conformation and its binding modes with specific receptors.

Table 1: Evolution of Analytical Techniques for this compound

TechniqueConventional ApplicationEmerging/Future ApplicationKey Advantages of Future Application
Chromatography HPLC with UV detection, GC-FID epa.govpharmascholars.comUHPLC with core-shell columns, Multidimensional chromatographyHigher resolution, increased speed, enhanced sensitivity, complex mixture analysis
Mass Spectrometry Basic identificationHigh-Resolution MS (e.g., Orbitrap), Tandem MS (MS/MS) for metabolite IDPrecise mass determination, structural elucidation of unknowns, trace-level quantification
Spectroscopy Standard IR/UV-VisAdvanced NMR (e.g., 2D-NMR), Circular Dichroism (CD) SpectroscopyDetailed structural information, conformational analysis, studying stereochemistry and binding interactions

Interdisciplinary Research Directions to Uncover Novel Biological Roles

While the primary biological role of this compound is well-established as an insect repellent, its structural features as an N-substituted beta-amino acid suggest a largely unexplored biological potential. ird.frontosight.ai Future research will benefit immensely from an interdisciplinary approach, merging chemistry, insect neurobiology, pharmacology, and environmental science.

A key direction is the deeper exploration of its mechanism of action on insect sensory systems. Studies have initiated the process of identifying its targets, such as specific odorant and gustatory receptors in mosquitoes and flies. ird.fr Future work, combining neuroethology, electrophysiology, and molecular biology, can pinpoint the exact binding sites and downstream signaling pathways, which could inform the design of more potent and selective repellents.

Beyond entomology, the classification of this compound as a beta-amino acid derivative opens doors to pharmaceutical and biotechnological research. ontosight.ai Beta-amino acids and their oligomers (β-peptides) are known to form stable secondary structures and exhibit resistance to proteolytic degradation, making them promising candidates in drug design. ethz.ch Interdisciplinary collaborations could explore whether this compound or its derivatives could serve as scaffolds for developing new therapeutic agents, such as enzyme inhibitors or receptor modulators. ontosight.ai For example, β-amino acid structures are employed as mimetics in integrin antagonists. nih.gov Investigating the potential bioactivities of this compound beyond repellency represents a significant opportunity.

Challenges and Opportunities in the Academic Investigation of N-Substituted Beta-Amino Carboxylic Acids

The academic study of N-substituted beta-amino carboxylic acids, including this compound, presents a unique set of challenges and opportunities, particularly in the realm of chemical synthesis and structure-activity relationship (SAR) studies.

Challenges:

Stereoselective Synthesis: A major hurdle is the development of general and efficient methods for the enantioselective synthesis of β-amino acids, which often possess multiple chiral centers. hilarispublisher.comnih.gov Traditional methods can require complex protecting group strategies and face issues with controlling stereochemistry. nih.gov

Biocatalysis Issues: While enzymatic synthesis is an attractive green alternative, it has its own challenges. For instance, in the biocatalytic synthesis of similar compounds using enzymes like tryptophan synthase, the product can re-enter the catalytic cycle, leading to decomposition and low yields. nih.govnih.gov

Purification: The physicochemical properties of these amino acids can complicate purification from reaction mixtures and biological matrices.

Opportunities:

Advanced Catalysis: There is a significant opportunity in the development of novel catalytic systems, including asymmetric catalysis and organocatalysis, to synthesize these molecules with high stereochemical purity and yield. hilarispublisher.comorganic-chemistry.org

Enzyme Engineering: Directed evolution and enzyme engineering offer a powerful approach to overcome the limitations of natural enzymes. nih.gov By modifying enzymes, it is possible to create highly active and selective biocatalysts tailored for the synthesis of specific N-substituted beta-amino acids, an area described as yielding an "underexplored class of amino acids" with potential as unique building blocks. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: A systematic investigation into the SAR of this class of compounds is a major opportunity. nih.govacs.org By synthesizing and testing a library of analogues with varied N-substituents and backbone modifications, researchers can elucidate the key structural features responsible for their biological activity. This knowledge is crucial for designing new molecules with enhanced efficacy or novel biological functions.

Development of Innovative In Vitro and In Silico Models for Mechanistic Studies

To probe the mechanisms of action and explore new biological roles for this compound, the development of innovative in vitro and in silico models is essential. These models provide a controlled environment for hypothesis testing and can significantly reduce reliance on more complex in vivo studies.

In Vitro Models: Future research can expand upon existing in vitro assays, such as the binary food choice assays used to test repellency in insects. researchgate.net The development of high-throughput cell-based assays expressing specific insect olfactory or gustatory receptors would enable rapid screening of the compound and its analogues. ird.fr Furthermore, advanced in vitro models, such as organ-on-a-chip systems simulating insect sensory organs or human skin permeation models, could provide more biologically relevant data on efficacy and absorption. nih.gov

In Silico Models: Computational approaches are becoming indispensable for modern chemical and biological research. nih.govmdpi.com

Molecular Docking and Dynamics: These simulations can be used to predict and analyze the binding of this compound to its putative receptor proteins at an atomic level. nih.govnih.gov This approach can help visualize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, guiding the rational design of new derivatives.

Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate the structural features of a series of molecules with their biological activity, QSAR can predict the efficacy of novel, unsynthesized analogues.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound after topical application, predicting its concentration in different tissues over time. nih.gov

Table 2: Application of Innovative Models for Mechanistic Studies

Model TypeSpecific ExampleResearch Question Addressed
In Vitro Cell lines expressing insect odorant receptors (e.g., Orco, IRs)Which specific receptors does the compound activate or inhibit? What is the dose-response relationship?
In Vitro 3D skin models or Franz diffusion cells nih.govWhat are the permeation kinetics through the skin? How does formulation affect delivery?
In Silico Molecular docking into insect receptor homology models nih.govWhat is the likely binding pose and affinity of the compound at its target site?
In Silico Molecular dynamics simulations of the ligand-receptor complex nih.govHow stable is the binding interaction over time? What conformational changes occur upon binding?

By integrating these advanced methodologies, future research will not only refine our understanding of this compound but also pave the way for the rational design of next-generation compounds with tailored properties for a variety of applications.

Q & A

Q. Answer :

  • Safety : Follow industrial/laboratory safety guidelines for propionic acid derivatives, including PPE (gloves, goggles), fume hood use, and emergency protocols for spills or inhalation (e.g., as outlined for 3-chloropropionic acid ).
  • Storage : Store in airtight containers at 4°C (short-term) or -20°C (long-term) under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .

Advanced: How can researchers design experiments to elucidate the biochemical interactions of this compound with enzymes or cellular targets?

Q. Answer :

  • Kinetic Studies : Perform enzyme inhibition assays (e.g., acetylcholinesterase inhibition assays ) with varying substrate concentrations and inhibitor doses to determine KiK_i values.
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁴C/³H) to track metabolic pathways, as done in phenylpropionic acid metabolite studies .
  • Cellular Uptake : Apply fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to visualize intracellular localization.

Advanced: How can contradictions in spectral or crystallographic data for this compound be resolved?

Q. Answer :

  • Data Validation :
    • Cross-validate NMR/IR spectra with computational predictions (DFT-based chemical shift calculations).
    • For crystallography, use SHELXL refinement to resolve twinning or disorder issues .
  • Comparative Analysis : Match fragmentation patterns (MS/MS) and retention times (HPLC) to authenticated standards, as in phenylpropionic acid identification .

Advanced: What computational approaches are suitable for modeling the physicochemical properties or reactivity of this compound?

Q. Answer :

  • Molecular Dynamics (MD) : Simulate solvent interactions and conformational stability using force fields (e.g., AMBER/CHARMM).
  • Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) via AutoDock Vina or Schrödinger Suite.
  • Quantum Mechanics : Calculate pKa, logP, and redox potentials using Gaussian or ORCA software (benchmark against experimental data from similar acids ).

Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological fluids)?

Q. Answer :

  • Quantitative HPLC : Use reverse-phase C18 columns with UV detection (210–260 nm) and internal standards (e.g., deuterated analogs) for calibration .
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for high sensitivity in serum/urine, as validated for phenylpropionic acid metabolites .

Advanced: How can researchers optimize the stability of this compound under varying pH and temperature conditions?

Q. Answer :

  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) with periodic HPLC analysis to identify degradation products .
  • pH Profiling : Measure hydrolysis rates across pH 2–12 using buffered solutions, comparing to structurally related acids (e.g., 3-phenoxypropionic acid ).

Advanced: What strategies are effective for resolving low yields or side reactions during the synthesis of this compound?

Q. Answer :

  • Reaction Optimization : Use design of experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading).
  • Byproduct Analysis : Characterize impurities via LC-MS and adjust protecting groups (e.g., tert-butyl for hydroxyl protection ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.